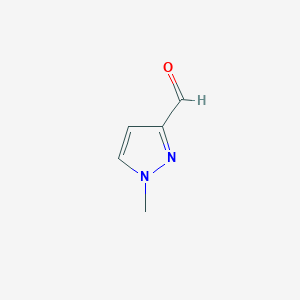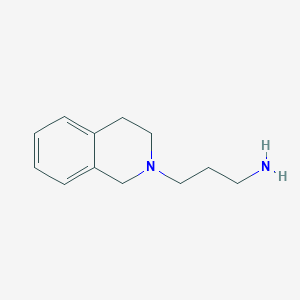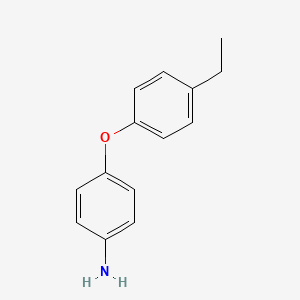![molecular formula C6H9N3S B1312528 1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine CAS No. 857022-78-7](/img/structure/B1312528.png)
1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of “1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine” is C6H8N2S . The InChI code for this compound is 1S/C6H8N2S/c7-6-8-4-2-1-3-5(4)9-6/h1-3H2,(H2,7,8) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 140.206 . It has a density of 1.4±0.1 g/cm3, a boiling point of 295.5±9.0 °C at 760 mmHg, and a melting point of 96-99ºC . The compound is solid at room temperature .Applications De Recherche Scientifique
Développement d'agents antimicrobiens
Les composés dérivés de la structure principale du 5,6-dihydro-4H-cyclopenta[d]thiazole ont montré des résultats prometteurs comme agents antimicrobiens potentiels. Une étude a démontré que les dérivés arylidènes de ce composé présentent une activité antimicrobienne in vitro significative, en particulier contre Staphylococcus aureus résistant à la méthicilline . Cela suggère que les modifications du squelette du 5,6-dihydro-4H-cyclopenta[d]thiazole pourraient conduire au développement de nouveaux médicaments antibactériens.
Applications antifongiques
Les dérivés du thiazole, y compris ceux liés au 2-Hydrazinyl-5,6-dihydro-4H-cyclopenta[d]thiazole, ont été synthétisés et criblés pour leur activité antifongique. La présence du groupement thiazole est une caractéristique commune dans de nombreux agents antifongiques, indiquant que ce composé pourrait servir de point de départ pour la synthèse de nouveaux médicaments antifongiques .
Recherche anticancéreuse
Les caractéristiques structurales des composés thiazoliques se retrouvent dans divers médicaments anticancéreux. En incorporant la structure 5,6-dihydro-4H-cyclopenta[d]thiazole dans de nouvelles molécules, les chercheurs peuvent explorer son potentiel dans le traitement du cancer. La modification de ce composé pourrait conduire à la découverte de nouveaux agents antitumoraux .
Recherche sur les cristaux liquides
La combinaison des cycles thiophène et cyclopentane, comme on le voit dans le 5,6-dihydro-4H-cyclopenta[d]thiazole, a été étudiée pour son potentiel à stabiliser les phases cristallines liquides. Cela suggère que les dérivés de ce composé pourraient être utilisés dans le développement de nouveaux matériaux pour les écrans à cristaux liquides .
Conception de médicaments anticoagulants
De nouveaux dérivés hybrides du 5,6-dihydro-4H-cyclopenta[d]thiazole ont été évalués pour leur potentiel en tant que médicaments anticoagulants. L'objectif est de développer des anticoagulants avec un risque réduit de saignement interne, ce qui est une préoccupation importante avec les médicaments actuels .
Intermédiaires pharmaceutiques
La structure 5,6-dihydro-4H-cyclopenta[d]thiazole sert d'intermédiaire dans la synthèse de divers produits pharmaceutiques. Ses dérivés sont utilisés dans la production de médicaments aux applications thérapeutiques diverses, notamment les traitements antibactériens, antifongiques et anticancéreux .
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known for their ability to interact with various biological targets due to their hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .
Pharmacokinetics
The pharmacokinetic properties of similar thiazole derivatives have been studied
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that the effects could be diverse depending on the specific targets and pathways involved .
Analyse Biochimique
Biochemical Properties
1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially affecting their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways involved in cell growth and differentiation, leading to changes in gene expression patterns and metabolic flux . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in alterations in cellular function and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into different metabolites, which can have varying effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cell signaling and metabolism, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . This distribution can influence its activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is essential for its activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall function within the cell .
Propriétés
IUPAC Name |
5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylhydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c7-9-6-8-4-2-1-3-5(4)10-6/h1-3,7H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBIUOCADPUWNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

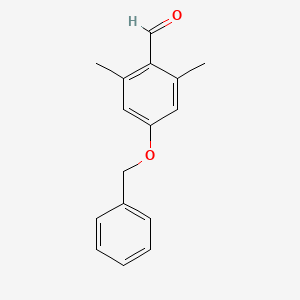
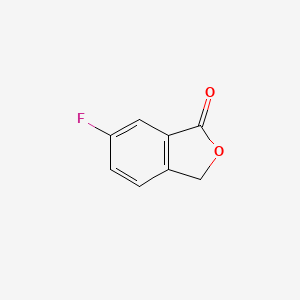
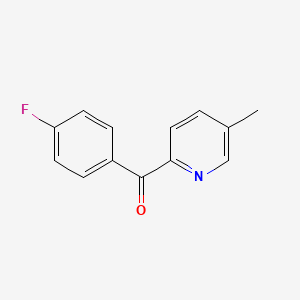
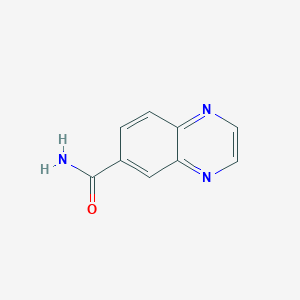
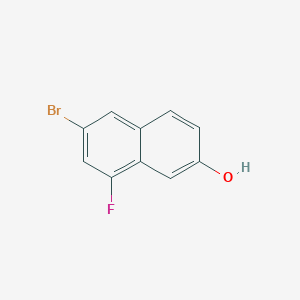
![{2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol](/img/structure/B1312463.png)

